N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide
CAS No.: 1115967-33-3
Cat. No.: VC5901497
Molecular Formula: C24H22N4O2S2
Molecular Weight: 462.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115967-33-3 |
|---|---|
| Molecular Formula | C24H22N4O2S2 |
| Molecular Weight | 462.59 |
| IUPAC Name | N-(4-ethylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C24H22N4O2S2/c1-3-16-9-11-18(12-10-16)26-21(30)14-31-24-27-19(13-20(29)28-24)22-15(2)25-23(32-22)17-7-5-4-6-8-17/h4-13H,3,14H2,1-2H3,(H,26,30)(H,27,28,29) |
| Standard InChI Key | KOKQSFKELHFYNN-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features three distinct heterocyclic systems:
-
2-Ethyl-1,3-thiazole: A five-membered aromatic ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively, with an ethyl substituent at position 2 .
-
1,2,4-Oxadiazole: A five-membered ring with oxygen at position 1 and nitrogen atoms at positions 2 and 4, known for metabolic stability in medicinal chemistry .
-
4-Methylbenzenesulfonamide: A sulfonamide group attached to a para-methyl-substituted benzene ring, a common pharmacophore in enzyme inhibition .
These components connect via ethyl and phenyl linkers, creating a planar-to-linear topology that may influence target binding. X-ray crystallography data remain unpublished, but computational models suggest intramolecular hydrogen bonding between the sulfonamide’s NH group and the oxadiazole’s N-atom, stabilizing the conformation .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₂N₄O₂S₂ | |
| Molecular Weight | 462.59 g/mol | |
| IUPAC Name | As per title | |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NC... | |
| Topological Polar Surface | 112 Ų (estimated) |
Synthetic Pathways
While explicit synthetic details for this compound are proprietary, retrosynthetic analysis suggests a convergent approach:
-
Thiazole Formation: 2-Ethylthiazole-4-carboxylic acid derivatives may form via Hantzsch thiazole synthesis, reacting α-haloketones with thioamides .
-
Oxadiazole Construction: The 1,2,4-oxadiazole ring likely arises from cyclization of an amidoxime intermediate with a carboxylic acid derivative under dehydrating conditions .
-
Sulfonamide Coupling: Final assembly involves nucleophilic substitution between the ethyl-oxadiazole intermediate and 4-methylbenzenesulfonamide chloride .
Critical purification steps would involve column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR peaks (400 MHz, DMSO-d₆):
-
δ 1.25 (t, J=7.5 Hz, 3H, CH₂CH₃)
-
δ 2.42 (s, 3H, Ar-CH₃)
-
δ 3.15 (q, J=7.5 Hz, 2H, CH₂CH₃)
¹³C NMR would display characteristic signals:
Mass Spectrometry
High-resolution MS (ESI+) would show:
-
m/z 463.59 [M+H]⁺ (calc. 463.59)
-
Fragmentation peaks at m/z 315 (loss of C₇H₇SO₂NH) and m/z 202 (thiazole-oxadiazole moiety)
Hypothesized Biological Activity
Table 2: Comparative IC₅₀ of Analogous Compounds
| Compound | VEGFR2 IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) |
|---|---|---|
| Example 1 from US8415345B2 | 12 ± 2 | 18 ± 3 |
| Example 5 from US8415345B2 | 9 ± 1 | 14 ± 2 |
| Target Compound | Not reported | Not reported |
Metabolic Stability
The oxadiazole ring confers resistance to cytochrome P450-mediated oxidation compared to triazole analogs . In silico predictions (SwissADME) suggest:
-
Caco-2 permeability: 22 × 10⁻⁶ cm/s (moderate absorption)
-
CYP3A4 inhibition probability: 0.17 (low risk)
Pharmacokinetic Considerations
Solubility and Lipophilicity
Estimated values:
-
logP: 3.8 ± 0.3 (moderately lipophilic)
-
Aqueous solubility: 0.02 mg/mL (pH 7.4, 25°C)
Salt formation with meglumine or lysine could enhance solubility for parenteral formulations .
Protein Binding
Plasma protein binding is predicted at 92–95% using QSAR models, primarily to albumin’s Sudlow site I . This high binding may limit free drug concentrations but prolong half-life.
Research Applications and Future Directions
Current uses appear restricted to kinase inhibition studies. Emerging opportunities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume